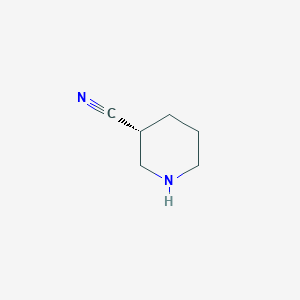

Piperidine-3(R)-carbonitrile

Descripción

Significance of Chiral Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry and Drug Design

Chiral piperidine scaffolds are foundational structural motifs in a vast array of pharmaceuticals, playing a pivotal role in contemporary drug discovery and design. thieme-connect.comresearchgate.netnih.gov The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent feature in numerous approved drugs and is a key building block in the synthesis of new therapeutic agents. nih.govthieme-connect.comresearchgate.net The introduction of chirality into the piperidine scaffold significantly enhances its utility in medicinal chemistry. thieme-connect.com

The strategic incorporation of chiral piperidine moieties into small molecules offers several distinct advantages in drug development: thieme-connect.comresearchgate.netthieme-connect.com

Modulation of Physicochemical Properties: The inherent characteristics of the piperidine ring, which possesses both hydrophilic and lipophilic properties, can be finely tuned by the introduction of chiral centers. thieme-connect.com This allows for the optimization of critical drug-like properties such as solubility and permeability. thieme-connect.com

Enhancement of Biological Activities and Selectivity: The three-dimensional arrangement of substituents on a chiral piperidine ring can lead to a more precise interaction with biological targets, such as proteins and enzymes. thieme-connect.comresearchgate.net This stereospecificity often results in enhanced potency and selectivity for the intended target, thereby reducing off-target effects. thieme-connect.comresearchgate.net

Improvement of Pharmacokinetic Properties: The metabolic stability and absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate can be significantly influenced by the presence and configuration of chiral piperidine scaffolds. thieme-connect.comresearchgate.net

Reduction of Cardiac hERG Toxicity: Thoughtful design of chiral piperidine-containing molecules can mitigate the risk of cardiotoxicity, a common concern in drug development. thieme-connect.comresearchgate.net

The deliberate and strategic use of chiral piperidine scaffolds continues to be a promising approach for enriching molecular libraries and developing novel therapeutics to address a wide range of diseases. thieme-connect.comresearchgate.netthieme-connect.com

Stereochemical Considerations in Piperidine-3(R)-carbonitrile and its Derivatives

The specific stereochemistry of a molecule is a critical determinant of its biological activity. ontosight.ai In the case of piperidine derivatives, the spatial arrangement of substituents on the piperidine ring can profoundly impact their interaction with biological targets. nih.govgoogle.com this compound, with its defined (R) configuration at the 3-position, is a chiral building block of significant interest in medicinal chemistry. fluorochem.co.uksigmaaldrich.com

The stereochemical integrity of piperidine derivatives is crucial, as different enantiomers and diastereomers of a compound can exhibit vastly different pharmacological profiles. nih.govclockss.org For instance, in the development of factor Xa inhibitors, the (-)-(3R,4S)-piperidine diamine derivatives were identified as the active enantiomers, demonstrating significantly higher activity than their racemic counterparts. clockss.org This underscores the necessity of stereoselective synthesis to produce enantiomerically pure compounds. google.com

The synthesis of stereochemically pure piperidine derivatives, such as those derived from this compound, often requires sophisticated synthetic strategies. google.com These methods may include asymmetric synthesis, chiral resolution, and diastereoselective reactions to ensure the desired stereochemical outcome. oup.comnih.govsmolecule.com The development of such methods is an active area of research, driven by the demand for enantiomerically pure building blocks for the synthesis of novel drug candidates. mdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-piperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNXATVKGIJQGC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for Piperidine 3 R Carbonitrile and Analogues

Asymmetric Synthesis Approaches to Enantiomerically Pure Piperidine (B6355638) Derivatives

A variety of asymmetric strategies have been developed to access optically pure piperidine cores. These methods range from classical resolution techniques to modern catalytic and biocatalytic approaches, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Chiral resolution remains a fundamental and widely practiced method for separating racemic mixtures of piperidine derivatives. This approach can be broadly categorized into two main strategies: classical resolution via the formation of diastereomeric salts and kinetic resolution.

Diastereomeric Salt Formation: This technique involves reacting a racemic mixture of a piperidine derivative with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. google.com These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com For instance, racemic piperidine compounds can be resolved using resolving agents like di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, or (R)-mandelic acid. google.com The process involves dissolving the racemic mixture and the resolving agent in a suitable solvent, allowing one of the diastereomeric salts to precipitate selectively. This salt is then isolated, and the chiral resolving agent is removed to yield the enantiomerically enriched piperidine free base. google.com A key advantage is that the resolved diastereomeric salt can often be neutralized in situ for direct use in subsequent synthetic steps without needing to isolate the free base separately. google.com

Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. nih.gov One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer from the derivatized, faster-reacting one. nih.gov Catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors using enantioselective acylation. nih.gov Lipases are also commonly used biocatalysts for the kinetic resolution of racemic compounds. whiterose.ac.uk Another approach involves the use of a chiral base system, such as n-BuLi/(+)-sparteine, which selectively deprotonates one enantiomer of a racemic N-Boc-2-aryl-4-methylenepiperidine, allowing the unreacted enantiomer to be recovered with good enantiomeric purity. acs.org

| Technique | Resolving Agent / Catalyst | Principle | Applicability |

|---|---|---|---|

| Diastereomeric Salt Formation | Di-benzoyl-L-tartaric acid, (S)-mandelic acid | Formation of diastereomeric salts with different solubilities, enabling separation by fractional crystallization. google.com | Racemic piperidine carboxylates and amines. google.com |

| Enzymatic Kinetic Resolution | Lipases | Enzyme-catalyzed transformation where one enantiomer reacts at a higher rate than the other. whiterose.ac.uk | Racemic piperidine esters and amines. whiterose.ac.uk |

| Catalytic Kinetic Resolution | Chiral hydroxamic acids / NHCs | Enantioselective acylation catalyzed by a chiral complex, resulting in different reaction rates for enantiomers. nih.gov | Disubstituted piperidines. nih.gov |

| Chiral Base-Mediated Resolution | n-BuLi / (+)-sparteine | Selective deprotonation of one enantiomer, allowing for separation of the unreacted enantiomer. acs.org | N-Boc-2-aryl-4-methylenepiperidines. acs.org |

Biocatalysis and chemo-enzymatic strategies offer environmentally friendly and highly selective routes to chiral piperidines under mild reaction conditions. nih.gov These methods leverage the inherent stereoselectivity of enzymes to construct complex chiral molecules.

One prominent approach involves the use of immobilized enzymes, which enhances catalyst reusability. For example, Candida antarctica lipase B (CALB) immobilized on magnetic halloysite nanotubes has been used for the synthesis of clinically valuable piperidines through multicomponent reactions. This biocatalyst demonstrated high efficiency and could be reused for up to ten consecutive cycles, even on a gram scale.

Enzyme cascades, where multiple enzymatic reactions are performed sequentially in one pot, have been designed to convert simple starting materials into valuable chiral piperidines. nih.govacs.org A whole-cell de novo enzyme cascade has been developed for the diastereoselective and enantioselective conversion of linear keto acids into cyclic amines. acs.org This pathway involves a sequence of carboxylic acid reduction, transamination, imine formation, and imine reduction, achieving high conversions (up to 93%) and enantiomeric excess (up to 93%). acs.org Another chemo-enzymatic approach combines chemical synthesis with a stereoselective one-pot amine oxidase/ene imine reductase (EneIRED) cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been successfully applied to the synthesis of key intermediates for antipsychotic and anticancer drugs. nih.gov The mechanism involves the oxidation of a tetrahydropyridine by an amine oxidase, followed by a two-step reduction catalyzed by an EneIRED, proceeding through a dynamic kinetic resolution to achieve high enantioselectivity. nih.govacs.org

| Biocatalytic Strategy | Key Enzyme(s) | Starting Material | Product | Key Features |

|---|---|---|---|---|

| Immobilized Lipase MCR | Candida antarctica lipase B (CALB) | Benzaldehyde, aniline, acetoacetate ester | Polyfunctionalized piperidines | Reusable catalyst, good to excellent yields (45–91%). |

| Whole-Cell Enzyme Cascade | Carboxylic acid reductase, transaminase, imine reductase | Linear keto acids | Chiral piperidines | High conversion (up to 93%) and enantiomeric excess (up to 93%). acs.org |

| Chemo-Enzymatic Dearomatization | Amine Oxidase (e.g., 6-HDNO), Ene-Imine Reductase (EneIRED) | Activated pyridines / Tetrahydropyridines | Stereo-enriched 3- and 3,4-disubstituted piperidines | One-pot cascade, dynamic kinetic resolution, high enantioselectivity. nih.govacs.org |

| Biocatalytic C–H Oxidation | Engineered Proline-4-hydroxylase, Ectoine 5-hydroxylase | Carboxylated piperidines | Hydroxylated piperidines | Combined with radical cross-coupling for modular synthesis. chemistryviews.org |

The aza-Michael addition, or the addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for forming C-N bonds and constructing heterocyclic rings. ntu.edu.sg Asymmetric intramolecular aza-Michael cyclizations have become a well-established method for synthesizing chiral nitrogen heterocycles like piperidines. whiterose.ac.uk

Organocatalysis plays a crucial role in rendering these reactions enantioselective. Chiral phosphoric acids, for example, have been used as versatile catalysts in aza-Michael reactions, providing access to enantioenriched piperidine scaffolds. whiterose.ac.uk Similarly, quinine-derived squaramide catalysts have been shown to efficiently catalyze triple-domino Michael/aza-Henry/cyclization reactions to produce tetrahydropyridines with three contiguous stereocenters in excellent enantiomeric excesses. nih.gov These organocatalysts often function through a dual-activation mechanism, where a tertiary amine group deprotonates the nucleophile while a thiourea or squaramide moiety activates the electrophile via hydrogen bonding. semanticscholar.orgmdpi.com An enantioselective intramolecular aza-Michael reaction has been employed in a desymmetrization process to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines with high levels of enantioselectivity. nih.gov

Ring-closing metathesis (RCM) is a highly effective variation of olefin metathesis for synthesizing unsaturated rings, including the tetrahydropyridine precursors to piperidines. wikipedia.org The reaction involves the intramolecular metathesis of a diene, catalyzed by metal alkylidene complexes, typically based on ruthenium or molybdenum, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

The development of robust catalysts, such as the Grubbs and Schrock catalysts, has made RCM a popular method due to its high functional group tolerance and synthetic utility. wikipedia.orgnih.gov For the synthesis of aza-cycles, RCM has proven effective, although electron-rich amines can sometimes present challenges. nih.gov The reaction can be applied to tosyl-protected diallylamines to access tetrahydropyridines in high yields. nih.gov

Asymmetric ring-closing metathesis (ARCM) allows for the direct synthesis of chiral heterocycles. Chiral molybdenum and ruthenium catalysts have been developed that can form five- through seven-membered rings with high enantioselectivity (up to 98% ee). nih.gov These catalysts often feature chiral N-heterocyclic carbene (NHC) ligands that effectively transfer chirality during the metathesis cycle. nih.gov

Ring expansion strategies provide an alternative pathway to the piperidine core from smaller, readily available chiral rings like pyrrolidines. A notable example is the enantioselective ring expansion of N-alkyl prolinols to produce optically active 3-substituted piperidines. nih.gov

In this method, the prolinol is activated with a reagent such as diethylaminosulfur trifluoride (XtalFluor-E), leading to the formation of a strained aziridinium intermediate. This intermediate then undergoes nucleophilic attack by an azide source, like tetrabutylammonium azide, which can result in either ring expansion to a 3-azidopiperidine or substitution to a 2-(azidomethyl)pyrrolidine. By carefully controlling the reaction conditions, the formation of the 3-azidopiperidine can be highly favored. nih.gov The resulting 3-azidopiperidine can then be readily reduced to the corresponding 3-aminopiperidine, providing access to valuable chiral building blocks. nih.gov

Asymmetric hydrogenation of pyridine derivatives is a highly atom-economical and efficient method for producing chiral piperidines. dicp.ac.cn Rhodium-based catalysts are particularly effective for this transformation. The challenge often lies in overcoming the aromaticity of the pyridine ring and preventing catalyst poisoning by the nitrogen atom. researchgate.net

To address this, pyridines are often activated by quaternization, forming pyridinium salts, which are more readily hydrogenated. dicp.ac.cnresearchgate.net Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts has been used to prepare a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine has also been reported, which simultaneously reduces the ring and induces chirality. dicp.ac.cnresearchgate.net

Various chiral ligands are employed to achieve high enantioselectivity. For instance, a Rh/bisphosphine-thiourea (ZhaoPhos) catalyst has been developed for the highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds to yield chiral piperidines. Similarly, rhodium catalysts paired with ferrocene-type ligands like Josiphos and Walphos have shown high efficacy in the asymmetric hydrogenation of tetrasubstituted fluoroalkenes to produce fluorinated piperidines. acs.org

| Catalyst System | Substrate Type | Product Type | Selectivity |

|---|---|---|---|

| [Cp*RhCl2]2 | Pyridinium salts (with chiral amine) | Chiral piperidines | Excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net |

| Rh(NBD)2(BF4) / W003-1 | Tetrasubstituted fluoroencarbamate | cis-4-Amino-3-fluoro-1-methylpiperidine | 99.5:0.5 er. acs.org |

| Rh / ZhaoPhos (bisphosphine-thiourea) | Exocyclic α,β-unsaturated lactams | α-Chiral cyclic lactams (piperidine precursors) | Up to 99% yield and 99% ee. |

| Rh-catalyzed Reductive Heck | Phenyl pyridine-1(2H)-carboxylate and boronic acids | 3-Substituted tetrahydropyridines | High yield and excellent enantioselectivity. snnu.edu.cn |

1,2-Diamination of Aldehydes in Piperidine Synthesis

A notable strategy for the enantioselective synthesis of piperidines involves the 1,2-diamination of aldehydes. This method typically proceeds through a proline-catalyzed asymmetric α-amination of an aldehyde, followed by a reductive amination and subsequent cyclization to form the piperidine ring.

One reported approach utilizes dibenzyl azodicarboxylate (DBAD) for the initial α-amination of an aldehyde, catalyzed by proline. The resulting product then undergoes a reductive amination and cyclization sequence to yield the desired piperidine derivative. This methodology has been successfully employed for the synthesis of 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity nih.gov.

The versatility of this approach is demonstrated in the synthesis of various substituted piperidines. The key steps involve the stereoselective introduction of two nitrogen functionalities across a carbon-carbon double bond that is formed in situ from the starting aldehyde.

| Starting Material | Key Reagents | Product | Yield | Enantioselectivity |

| Aldehyde | 1. Proline, Dibenzyl azodicarboxylate (DBAD) 2. Reductive amination/cyclization reagents | Substituted Piperidine | High | Good |

O-Alkylation Followed by Catalytic Hydrogenation of Lactams

The transformation of lactams into piperidines is a fundamental strategy in heterocyclic synthesis. While direct reduction of the lactam amide bond is common, a two-step sequence involving O-alkylation to form a lactim ether followed by catalytic hydrogenation offers an alternative route. However, a more frequently utilized and highly stereocontrolled method involves the use of chiral bicyclic lactams as versatile intermediates for the enantioselective synthesis of piperidines.

In a well-established approach, phenylglycinol-derived oxazolopiperidone lactams serve as key building blocks. These chiral lactams are prepared through the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. This method allows for the regio- and stereocontrolled introduction of substituents onto the piperidine ring precursor nih.gov. The resulting bicyclic lactam can then be subjected to reductive cleavage to unmask the piperidine ring. For instance, the enantioselective synthesis of (-)-anabasine, a piperidine alkaloid, has been achieved from such chiral lactams . While this is not a direct "O-alkylation followed by hydrogenation" of a simple monocyclic lactam, it represents a powerful strategy starting from a lactam-containing intermediate to achieve highly functionalized and enantioenriched piperidines.

General strategies for the reduction of lactams to cyclic amines often employ powerful reducing agents like lithium aluminum hydride or borane complexes whiterose.ac.uk. Catalytic hydrogenation of the lactam carbonyl group is challenging but can be achieved under specific conditions, often requiring activation of the amide bond.

| Lactam Precursor | Key Transformation | Product | Stereoselectivity |

| Chiral Oxazolopiperidone Lactam | Reductive cleavage of the chiral auxiliary | Enantioenriched 2-Arylpiperidine | High |

Asymmetric Nitro-Mannich Reactions

The asymmetric nitro-Mannich (or aza-Henry) reaction is a powerful tool for the stereocontrolled synthesis of β-nitroamines, which are valuable precursors for piperidine rings. This reaction involves the addition of a nitroalkane to an imine, creating up to two new stereocenters nih.gov. The versatility of this method lies in the subsequent transformations of the nitro group and the amine functionality to construct the piperidine heterocycle.

An organocatalytic approach, first described by Xu et al. in 2006, demonstrated that chiral thiourea catalysts can promote the reaction between nitroalkanes and N-Boc-imines to afford syn-β-nitroamines with high diastereo- and enantioselectivity nih.gov. These adducts can then be elaborated into functionalized piperidines.

A key application of this methodology is the diastereoselective reductive cyclization of amino acetals prepared from the nitro-Mannich reaction. The initial diastereoselective Mannich reaction sets the stereochemistry, which is then preserved during the subsequent reductive cyclization to form the piperidine ring nih.gov. This strategy provides a robust pathway to piperidines with multiple contiguous stereocenters.

| Imine | Nitroalkane | Catalyst/Method | Intermediate | Final Product | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| N-Boc-imine | Nitroethane | Chiral Thiourea | syn-β-nitroamine | Substituted Piperidine | >20:1 | 94% |

| Functionalized Acetal Imine | Nitroalkane | Diastereoselective Mannich Reaction | Amino Acetal | Substituted Piperidine | High | N/A |

Intramolecular Cyclization Routes to Piperidine Ring Systems

Intramolecular cyclization reactions are a cornerstone in the synthesis of cyclic compounds, including the piperidine ring system. These reactions involve the formation of a new bond between two parts of the same molecule, leading to ring closure. The substrate for such a cyclization typically contains a nitrogen source (often an amino group) and a reactive functional group that participates in the ring formation.

Alkene Cyclization Methodologies

The intramolecular cyclization of substrates containing both an amine and an alkene functionality provides a direct route to the piperidine skeleton. Various catalytic systems have been developed to facilitate this transformation with high efficiency and stereocontrol.

One such method is the intramolecular cyclization of alkene group-bearing amides initiated by hydride transfer. This reaction proceeds efficiently in polar solvents like DMSO or DMF to form piperidones, which can be subsequently reduced to piperidines nih.gov.

Another powerful strategy is the palladium-catalyzed enantioselective 6-exo aza-Heck cyclization. This reaction allows for the stereocontrolled formation of the piperidine ring from an acyclic precursor containing an appropriately positioned alkene and a nitrogen nucleophile nih.gov.

| Substrate | Catalyst/Reagent | Product | Key Features |

| Alkene-bearing Amide | Hydride Transfer | Piperidinone | Efficient in polar solvents |

| Acyclic Alkene-Amine Precursor | Palladium Catalyst | Chiral Piperidine | Enantioselective, 6-exo cyclization |

Diene Cyclization Strategies

The intramolecular cyclization of dienes offers unique pathways to construct the piperidine ring, often with the introduction of additional functionality.

A highly enantioselective method for the intramolecular hydroalkenylation of 1,6-ene-dienes has been developed using a nickel catalyst in conjunction with a chiral P-O ligand. This reaction provides a regioselective route to six-membered nitrogen heterocycles bearing an aromatic substituent and an exocyclic double bond nih.gov.

Furthermore, a double highly diastereoselective intramolecular cyclization of 1,3-ene-dienes can be achieved through a hydride transfer/cyclization cascade. This process, initiated by a chiral magnesium biphosphate, involves two sequential 1,5-hydride shifts to form two new rings, leading to complex, substituted tricyclic systems containing a piperidine core researchgate.net.

| Substrate | Catalyst | Product | Stereoselectivity |

| 1,6-Ene-diene | Nickel Catalyst with Chiral P-O Ligand | Substituted Piperidine | High Enantioselectivity |

| 1,3-Ene-diene | Chiral Magnesium Biphosphate | Tricyclic Piperidine System | High Diastereoselectivity |

Alkyne Cyclization Approaches

The inclusion of an alkyne functionality in a nitrogen-containing acyclic precursor enables powerful cyclization strategies for piperidine synthesis.

One such approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. This reaction is mediated by an acid, which promotes the functionalization of the alkyne and the formation of an enamine, leading to an iminium ion intermediate. Subsequent reduction of this intermediate yields the piperidine ring nih.gov. This method allows for the synthesis of a variety of substituted piperidines.

| Substrate | Key Steps | Product |

| N-Tethered Alkyne | Acid-mediated alkyne functionalization, enamine formation, iminium ion generation, reduction | Substituted Piperidine |

Radical-Mediated Amine Cyclization

Radical-mediated cyclizations offer a powerful method for the formation of C-N and C-C bonds in piperidine synthesis. These reactions often proceed under mild conditions and show tolerance to a variety of functional groups.

One approach involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which produces various piperidines in good yields. nih.gov However, this method can be complicated by a competitive process between the radical rebound and a 1,5-hydrogen transfer, leading to the formation of a linear alkene as a by-product. nih.gov

Alternative strategies utilize intramolecular radical C-H amination/cyclization. These can be initiated through different means:

Electrolysis : Anodic C-H bond activation can trigger the cyclization of linear amines. nih.gov

Copper Catalysis : Both copper(I) and copper(II) catalysts can activate N-F and C-H bonds, leading to N-radical formation and subsequent cyclization via a 1,6-hydrogen atom transfer. nih.gov

Photoredox catalysis provides a modern, metal-free alternative for generating aryl radicals from linear aryl halide precursors. nih.gov In this net reductive process, a strongly reducing organic photoredox catalyst, driven by visible light, initiates the radical formation. The subsequent regioselective exo-cyclization and hydrogen-atom transfer (HAT) successfully form complex spirocyclic piperidines under mild conditions. nih.gov

| Method | Catalyst/Initiator | Key Features | Potential Issues |

| Amino-aldehyde Cyclization | Cobalt(II) | Good yields for various piperidines. | Formation of linear alkene by-product. nih.gov |

| C-H Amination/Cyclization | Electrolysis (Anodic) | Anodic C-H bond activation. | Substrate specific. |

| C-H Amination/Cyclization | Copper(I) or (II) | N-F and C-H bond activation. nih.gov | Requires specific precursors. |

| Hydroarylation | Organic Photoredox Catalyst | Metal-free, mild conditions, visible light. nih.gov | Requires aryl halide precursors. |

Aza-Prins Cyclization

The aza-Prins cyclization is an elegant and powerful method for synthesizing a wide range of substituted piperidines. diva-portal.org This reaction involves the cyclization of an alkene, typically from a homoallylic amine, onto an iminium ion, followed by the trapping of the resulting carbocation with a nucleophile. diva-portal.org This process is highly effective for creating trans-2,4-disubstituted piperidines. thieme-connect.com

A variety of catalysts can promote this reaction. For instance, a combination of an N-heterocyclic carbene (NHC)-Cu(I) complex and ZrCl₄ effectively promotes the aza-Prins cyclization of homoallylic amines with aldehydes. researchgate.net In this case, zirconium chloride activates the aldehyde group to form an iminium intermediate, which then undergoes a 6-endo-trig cyclization. nih.govresearchgate.net

The reaction is known for its high diastereoselectivity, which is achieved through a concerted mechanism where the N-acyliminium ion intermediate adopts a fixed configuration, directing the subsequent nucleophilic attack. diva-portal.org This versatility has been demonstrated in the total synthesis of several piperidine alkaloids, where 4-iodo- and 4-hydroxypiperidines were used as key intermediates. thieme-connect.com

Electrophilic Cyclization Reactions

Electrophilic cyclization represents a broad class of reactions for synthesizing piperidine derivatives. mdpi.comresearchgate.net These methods typically involve the activation of a π-system (like an alkene or alkyne) by an electrophile, followed by an intramolecular nucleophilic attack by a nitrogen atom to close the ring.

A notable example is the oxidative amination of non-activated alkenes. mdpi.com This reaction can achieve the difunctionalization of a double bond while simultaneously forming the N-heterocycle. mdpi.com Different metal catalysts can be employed:

A gold(I) complex, in conjunction with an iodine(III) oxidizing agent, can catalyze the reaction to introduce an oxygen-containing substituent. mdpi.com

A palladium catalyst paired with a pyridine-oxazoline ligand can be used for enantioselective versions of this transformation. mdpi.com

These methods are valuable as they can construct complex, functionalized piperidines from relatively simple linear precursors. mdpi.com

Intramolecular Silyl-Prins Reactions

The intramolecular silyl-Prins reaction is an effective variant of the Prins reaction used for the synthesis of N-heterocycles. mdpi.comresearchgate.net This methodology has been successfully applied to the creation of piperidine derivatives. acs.org A significant advancement in this area is the development of the asymmetric aza-silyl-Prins reaction, which yields valuable and diverse piperidines and pipecolic acid derivatives. acs.orgnih.gov This asymmetric version provides products in high yields and as single enantiomers, a success attributed to the design of a novel chiral auxiliary on the homoallylic amine. acs.orgnih.gov

Intramolecular Aza-Michael Reactions

Intramolecular aza-Michael reactions (IMAMR) are one of the most direct strategies for constructing enantiomerically enriched nitrogen-containing heterocycles. nih.gov This reaction involves the addition of an amine nucleophile to an electron-deficient alkene within the same molecule. nih.gov

Organocatalysis is frequently employed to control the stereochemistry of these reactions. For instance, using 9-amino-9-deoxy-epi-hydroquinine as the catalyst with trifluoroacetic acid as a co-catalyst, a series of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines can be obtained in good yields. nih.gov This approach is notable as an early example of an organocatalytic enantioselective IMAMR in a desymmetrization process. nih.gov

The strategy is versatile, allowing for the synthesis of di- and tri-substituted piperidines. nih.gov The combination of a quinoline-based organocatalyst and a co-catalyst can afford a range of protected piperidines with varying substitution patterns. nih.gov

| Catalyst System | Substrate Type | Product | Key Outcome |

| 9-amino-9-deoxy-epi-hydroquinine / TFA nih.gov | N-tethered alkenes | 2,5- and 2,6-disubstituted piperidines | Enantiomerically enriched products via desymmetrization. nih.gov |

| Quinoline organocatalyst / TFA nih.gov | N-tethered alkenes | 2,5- and 2,5,5-substituted piperidines | Enantiomerically enriched protected piperidines. nih.gov |

Intermolecular Cyclization and Annulation Protocols

Intermolecular annulation processes form a ring from two or more separate components. nih.gov These strategies can be broadly categorized into two-component reactions and multi-component reactions. Annulation reactions are valuable for their ability to rapidly build molecular complexity. nih.gov A notable strategy involves a highly enantioselective [4+2] annulation, which proceeds via an organocatalytic Mannich reaction followed by reductive cyclization to afford functionalized piperidines in high yields and excellent enantioselectivities.

Multi-Component Reaction Design for Functionalized Piperidines

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. taylorfrancis.com This approach is exceptionally valuable for the synthesis of highly functionalized and structurally diverse piperidine derivatives. taylorfrancis.comacs.org

One such strategy is a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates, which can be catalyzed by an ionic liquid to produce substituted piperidines. researchgate.net Another example is a stereoselective three-component vinylogous Mannich-type reaction that mimics the biosynthesis of piperidine alkaloids. This reaction produces a chiral dihydropyridinone intermediate, which serves as a versatile building block for a variety of chiral piperidine compounds. These methods offer significant advantages, including good yields, operational simplicity, and the ability to generate a wide range of pharmacologically relevant compounds from simple precursors. acs.orgresearchgate.net

Role of Specific Catalysts in Piperidine Derivative Synthesis

The synthesis of piperidine derivatives is heavily reliant on catalytic processes that ensure high efficiency, stereoselectivity, and regioselectivity. A variety of metal-based and organocatalysts are employed, each playing a distinct role in the formation and functionalization of the piperidine ring.

Transition metals such as Ruthenium, Cobalt, Iridium, Rhodium, and Palladium are highly effective for the hydrogenation of pyridine precursors to form the saturated piperidine core. nih.gov These reactions, while fundamental, often require harsh conditions. However, recent advancements have led to catalysts that operate under milder conditions. For instance, rhodium catalysts have been shown to be particularly effective in synthesizing 3-substituted piperidines with fluorinated groups. nih.gov Similarly, palladium catalysts are widely used, not only for simple hydrogenation but also for more complex one-pot Suzuki–Miyaura/hydrogenation reactions. nih.gov

Beyond hydrogenation, catalysts are crucial for controlling the site-selective functionalization of the piperidine ring. Dirhodium catalysts, for example, can direct C-H insertion reactions to the C2, C3, or C4 positions, depending on the catalyst's structure and the protecting group on the nitrogen atom. nih.gov Gold(I) complexes catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov In a novel approach, a recyclable cobalt three-core magnetic catalyst has been developed for the one-pot, multi-component synthesis of piperidine derivatives, demonstrating a move towards more sustainable and environmentally friendly catalytic systems. researchgate.net

The table below summarizes the role of various catalysts in the synthesis of piperidine derivatives.

| Catalyst Type | Metal Center | Reaction Type | Key Features |

| Hydrogenation Catalysts | Ru, Co, Ir, Rh, Pd, Pt | Hydrogenation of Pyridines | Formation of the core piperidine ring from aromatic precursors. nih.govorganic-chemistry.org |

| Dirhodium Catalysts | Rh | C-H Functionalization | Site-selective introduction of functional groups at C2, C3, or C4. nih.gov |

| Gold(I) Complexes | Au | Oxidative Amination | Difunctionalization of double bonds to form N-heterocycles. nih.gov |

| Palladium Catalysts | Pd | Wacker-type Cyclization | Aerobic oxidative cyclization of alkenes to form various N-heterocycles. organic-chemistry.org |

| Magnetic Nanoparticle Catalyst | Co | Multi-component Reaction | Recyclable catalyst for efficient one-pot synthesis of piperidines. researchgate.net |

| Iridium Catalysts | Ir | Transfer Hydrogenation | Stereoselective synthesis via intramolecular amination of diols. nih.gov |

Synthesis of Diverse Piperidine-3(R)-carbonitrile Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a significant area of research, driven by the prevalence of the piperidine scaffold in pharmaceuticals. Methodologies focus on creating structural diversity through derivatization, employing chiral precursors from nature, and constructing complex polyhydroxylated structures.

Derivatization at Various Positions of the Piperidine Ring

The functionalization of the pre-existing piperidine ring is a key strategy for generating a library of analogues. The reactivity of the ring positions (C2, C3, and C4) can be modulated to achieve selective derivatization.

Catalyst-controlled C-H functionalization is a powerful tool for this purpose. By selecting the appropriate dirhodium catalyst and nitrogen protecting group, it is possible to selectively introduce arylacetate groups at the C2, C3, or C4 positions of the piperidine ring. nih.gov For instance, N-Boc-piperidine functionalization catalyzed by Rh₂(R-TCPTAD)₄ leads to 2-substituted analogues, while N-α-oxoarylacetyl-piperidines combined with Rh₂(S-2-Cl-5-BrTPCP)₄ yield 4-substituted products. nih.gov 3-substituted analogues can be prepared indirectly through the cyclopropanation of a tetrahydropyridine followed by reductive ring-opening. nih.gov

Other strategies include the derivatization at the C3 position to create piperidine-3-carboxamides, which have shown activity as human platelet aggregation inhibitors. nih.gov Studies have shown that a 3-substituent, preferably an amide, is crucial for this biological activity, while substitution at the C2 or C5 positions can lead to a decline in potency. nih.gov Synthetic methods have also been developed for preparing 2,5-disubstituted and 2,6-disubstituted piperidines, often through radical cyclization or reductive cyclization of 6-oxoamino acid derivatives. whiterose.ac.uk

Synthetic Routes from Natural Alpha-Amino Acids (e.g., L-Glutamic Acid)

The use of natural α-amino acids as chiral starting materials provides an efficient pathway to enantiomerically pure piperidine derivatives. L-glutamic acid, in particular, is a valuable precursor for synthesizing 3-amino piperidine derivatives due to its inherent stereochemistry and functional groups.

A common synthetic route involves a five-step linear sequence starting from L-glutamic acid. researchgate.net This process is outlined below:

Esterification : Both carboxylic acid groups of L-glutamic acid are converted to their corresponding diesters, typically using thionyl chloride in methanol. researchgate.net

N-Protection : The amino group is protected, commonly with a tert-butoxycarbonyl (Boc) group using (Boc)₂O. researchgate.net

Reduction : The diester is reduced to a diol using a reducing agent like sodium borohydride (NaBH₄). researchgate.netniscpr.res.in

Hydroxyl Activation : The resulting diol is converted into a ditosylate by reaction with tosyl chloride, making the hydroxyl groups good leaving groups.

Cyclization : The final piperidine ring is formed by reacting the ditosylate with a primary amine, where the amine displaces both tosylates to form the six-membered ring. niscpr.res.in

Synthesis of Polyhydroxylated Piperidines and Azasugar Analogues

Polyhydroxylated piperidines, also known as azasugars, are important analogues that often exhibit potent biological activities, such as glycosidase inhibition. nih.govbeilstein-journals.orgnih.gov Their synthesis requires stereocontrolled methods to introduce multiple hydroxyl groups onto the piperidine scaffold.

A key reaction in the synthesis of these compounds is the diastereoselective dihydroxylation of unsaturated piperidine precursors. beilstein-journals.org Different conditions can lead to complementary stereochemical outcomes. For example, Upjohn conditions (catalytic OsO₄, NMO) and Donohoe conditions (OsO₄, TMEDA) can provide different diastereomers, allowing for controlled synthesis of specific isomers. beilstein-journals.org

Other synthetic strategies start from chiral precursors like D-ribose to produce a range of polyhydroxy piperidine azasugars. researchgate.net A novel approach involves a photoinduced electron transfer (PET) cyclization to create a key methylenehexahydro nih.govresearchgate.netdioxo[4,5-c]pyridine precursor, which can then be converted into a variety of polyhydroxylated piperidines. nih.gov Reductive amination is another widely used method for producing polyhydroxy piperidine azasugars, where a carbohydrate precursor undergoes intramolecular cyclization. jchemlett.com These synthetic efforts expand the chemical space of azasugar analogues for biological evaluation. nih.gov

Advanced Spectroscopic Analysis in Chemical Research on Piperidine 3 R Carbonitrile

Elucidation of Protonation States and Molecular Interactions via NMR Spectroscopy

The secondary amine within the piperidine (B6355638) ring is basic and readily undergoes protonation. The equilibrium between the neutral and protonated (piperidinium) forms is highly dependent on the solvent and pH, and NMR spectroscopy is exceptionally sensitive to the changes that occur upon protonation.

When the nitrogen atom becomes protonated, it acquires a positive charge, which induces a significant downfield shift in the signals of adjacent nuclei, particularly the α-carbons (C-2 and C-6) and their attached protons. This deshielding effect, caused by the electron-withdrawing nature of the newly formed N⁺-H bond, is a clear indicator of the protonation state. Studies on analogous N-alkylpiperidines have demonstrated that N-oxidation, which is electronically similar to protonation, causes a pronounced deshielding of the C-2 and C-6 ring carbons researchgate.net.

Furthermore, ¹⁵N NMR spectroscopy offers a direct method for investigating the protonation and potential tautomeric behavior of nitrogen-containing heterocycles ipb.pt. The chemical shift of the nitrogen atom itself is highly sensitive to its electronic environment and bonding, providing unambiguous evidence of protonation.

Molecular interactions, both intramolecular and intermolecular, can also be inferred from NMR data. In the protonated state, the N⁺-H group can act as a hydrogen bond donor. Intramolecular hydrogen bonding between the N⁺-H and the nitrogen of the nitrile group could influence the conformational equilibrium of the ring, potentially stabilizing one chair conformer over the other.

The following table illustrates the expected changes in ¹³C chemical shifts for the piperidine ring of Piperidine-3(R)-carbonitrile upon protonation, based on established principles.

| Carbon Atom | Typical δ (ppm) in Neutral Form | Expected δ (ppm) in Protonated Form | Expected Shift Δδ (ppm) |

| C-2 | ~50-55 | ~55-60 | +5 to +10 |

| C-3 | ~30-35 | ~30-35 | ~0 to +2 |

| C-4 | ~25-30 | ~25-30 | ~0 to -2 |

| C-5 | ~25-30 | ~25-30 | ~0 to +2 |

| C-6 | ~45-50 | ~50-55 | +5 to +10 |

Note: Data are illustrative, representing typical shifts observed in substituted piperidine systems upon N-protonation.

Biological Activity and Pharmacological Applications of Piperidine 3 R Carbonitrile and Its Derivatives

Enzyme Inhibition Mechanisms and Potency

Derivatives of Piperidine-3(R)-carbonitrile have been extensively studied as inhibitors of several key enzymes involved in various disease pathways. The unique structural features of the piperidine (B6355638) ring, combined with the reactivity of the nitrile group and the stereochemistry at the 3-position, allow for the design of potent and selective enzyme inhibitors.

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for the replication of the virus, making it a prime target for antiretroviral therapy. Piperidine-based derivatives have been incorporated as P2-ligands in the design of novel HIV-1 protease inhibitors. The stereochemistry of the piperidine moiety has been shown to be a crucial factor in the inhibitory potency of these compounds.

Research has demonstrated that inhibitors containing an (R)-piperidine-3-carboxamide moiety exhibit significantly greater activity compared to their (S)-configured counterparts. For instance, inhibitor 22a , which features an (R)-piperidine-3-carboxamide as the P2-ligand and a 4-methoxyphenylsulfonamide as the P2'-ligand, has shown remarkable enzyme inhibitory activity with an IC50 value of 3.61 nM. Molecular docking studies of compound 22a have revealed that the piperidine ring fits perfectly into the S2 subsite of the HIV-1 protease active site, forming strong interactions with the enzyme's residues.

Another potent inhibitor, 3a , also incorporating an (R)-piperidine-3-carboxamide as the P2 ligand along with a 4-methoxybenzenesulfonamide as the P2′ ligand, displayed an enzyme Ki value of 29 pM and an antiviral IC50 value of 0.13 nM. This represents a more than six-fold increase in activity compared to the established drug Darunavir. Notably, compound 3a maintained its potency against Darunavir-resistant HIV-1 variants.

| Compound | P2-Ligand | P2'-Ligand | Inhibitory Potency (IC50/Ki) | Notes |

|---|---|---|---|---|

| 22a | (R)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | IC50 = 3.61 nM | Showed a 120-fold improvement in potency over its (S)-configured counterpart. |

| 3a | (R)-piperidine-3-carboxamide | 4-methoxybenzenesulfonamide | Ki = 29 pM; IC50 = 0.13 nM | Over six-fold more potent than Darunavir and effective against resistant strains. |

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, plays a crucial role in bone resorption by degrading type I collagen. Its inhibition is a promising therapeutic strategy for osteoporosis. A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against cathepsin K.

Among the synthesized compounds, H-9 emerged as the most potent inhibitor, with an IC50 value of 0.08 µM. Structure-activity relationship studies indicated that the presence of an electron-withdrawing group at the R1 position and an electron-donating group at the R2 position of the piperidine ring enhances the inhibitory activity. Molecular docking studies have shown that compound H-9 forms multiple hydrogen bonds and hydrophobic interactions with key residues within the active site of cathepsin K.

| Compound | Inhibitory Potency (IC50) | Key Structural Features |

|---|---|---|

| H-9 | 0.08 µM | Piperidine-3-carboxamide core with optimized R1 and R2 substituents. |

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes. Dihydrofuro[3,2-b]piperidine derivatives, synthesized from D- and L-arabinose, have been identified as potent α-glucosidase inhibitors.

In one study, compound 32 , an L-arabino-configured derivative with an N-substituted 2,6-dichloro-4-hydroxylbenzyl group, demonstrated the most potent activity against α-glucosidase with an IC50 value of 0.07 µM. Another compound, 28 , featuring an N-substituted 3-chloro-4-hydroxylbenzyl group, also showed significant potency with an IC50 of 0.5 µM. These findings highlight that the nature of the N-substituent on the piperidine ring is a critical determinant of the inhibitory activity.

| Compound | Configuration | N-Substituent | Inhibitory Potency (IC50) |

|---|---|---|---|

| 32 | L-arabino | 2,6-dichloro-4-hydroxylbenzyl | 0.07 µM |

| 28 | - | 3-chloro-4-hydroxylbenzyl | 0.5 µM |

Based on the conducted research, no specific studies detailing the inhibitory activity of this compound or its direct derivatives against Liver Alcohol Dehydrogenase (LADH) were identified. While the broader class of piperidine-containing compounds has been investigated for various enzymatic inhibitions, specific data on LADH inhibition by derivatives of this compound is not available in the reviewed literature.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Numerous piperidine derivatives have been developed as potent AChE inhibitors.

One of the most potent inhibitors identified is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) , with an exceptionally low IC50 value of 0.56 nM. This compound also demonstrated high selectivity for AChE over butyrylcholinesterase (BuChE), with an affinity 18,000 times greater for AChE. Another series of piperidine-3-carbohydrazide-hydrazones has also been investigated, with compound 3g showing the most potent activity against AChE with an IC50 of 4.32 µM. Kinetic studies revealed a mixed-type inhibition mechanism for this class of compounds.

| Compound | Inhibitory Potency (IC50) | Selectivity (AChE vs. BuChE) | Inhibition Type |

|---|---|---|---|

| 21 | 0.56 nM | 18,000-fold | Not specified |

| 3g | 4.32 µM | Not specified | Mixed-type |

Receptor Modulation and Ligand Binding Studies

Derivatives of this compound are also pivotal in the development of ligands that modulate the function of various receptors, playing roles in a multitude of physiological processes.

The piperidine scaffold is a common feature in ligands targeting G-protein coupled receptors (GPCRs) and other receptor types. For instance, piperidine derivatives have been designed as modulators of the CXCR7 receptor. The piperidine moiety is also a critical structural element for dual-acting ligands that target both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). In these dual-target ligands, the piperidine ring was found to be crucial for high affinity at the σ1R while maintaining affinity for the H3R.

Furthermore, piperidine-based compounds have been developed as small-molecule CD4 mimetics. These compounds, such as (S)-MCG-IV-210 and its derivatives, are designed to engage the gp120 envelope glycoprotein of HIV-1. By mimicking the interaction of the CD4 receptor, these molecules can induce conformational changes in gp120, exposing vulnerable epitopes. This action sensitizes HIV-1 infected cells to antibody-dependent cellular cytotoxicity (ADCC), a key mechanism of the immune response. These piperidine derivatives target the highly conserved Asp368 residue within the Phe43 cavity of gp120.

In the realm of opioid receptors, a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative, JDTic (10) , has been identified as a highly potent and selective opioid kappa receptor antagonist. This compound demonstrated a high affinity for the kappa receptor with a Ki of 0.3 nM in binding assays and was found to be a potent and selective kappa antagonist in functional assays.

Opioid Receptor Antagonism

The piperidine scaffold is a well-established pharmacophore in the development of opioid receptor antagonists. Specifically, the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine structure is recognized as a universal antagonist pharmacophore for the mu (μ), delta (δ), and kappa (κ) opioid receptors. acs.org Resolution of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that both the (3R,4R)- and (3S,4S)-isomers act as pure opioid antagonists, with the (3R,4R)-isomer demonstrating greater potency. nih.gov

The antagonist properties are not solely dependent on the type of N-substituent; rather, the core piperidine structure plays a crucial role. nih.gov Research has confirmed that even with alterations such as the removal of the 3- or 4-methyl groups, the resulting N-substituted 4-(3-hydroxyphenyl)piperidine derivatives retain their opioid receptor antagonist activity at the μ and κ receptors. acs.orgnih.gov This antagonist activity is attributed to the 4-(3-hydroxyphenyl) group adopting an equatorial orientation, which is a key conformational feature. nih.gov

This structural motif has been incorporated into several significant opioid antagonists, including the peripherally restricted μ-opioid antagonist Alvimopan and the nonselective antagonist LY255582. acs.org Further studies have led to the discovery of AT-076, an opioid pan antagonist with high affinity at all four opioid receptor subtypes (μ, δ, κ, and nociceptin). acs.org The development of these compounds underscores the importance of the piperidine core in designing potent opioid receptor antagonists. acs.orgnih.gov

Table 1: Opioid Receptor Antagonist Activity of Piperidine Derivatives

| Compound/Scaffold | Receptor Target(s) | Activity | Reference |

|---|---|---|---|

| trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine | Mu (μ), Delta (δ), Kappa (κ) | Antagonist Pharmacophore | acs.org |

| (3R,4R)-isomer of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Mu (μ), Delta (δ), Kappa (κ) | Potent Pure Antagonist | nih.gov |

| N-substituted 4-(3-hydroxyphenyl)piperidines (lacking methyl groups) | Mu (μ), Kappa (κ) | Antagonist | nih.gov |

| AT-076 | Mu (μ), Delta (δ), Kappa (κ), Nociceptin (NOP) | Pan Antagonist | acs.org |

Monoamine Neurotransmitter Transporter Inhibition (Dopamine, Serotonin, Norepinephrine)

Piperidine derivatives have been extensively investigated as inhibitors of monoamine neurotransmitter transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). nih.gov These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for treating various neuropsychiatric disorders, including depression. nih.gov

A series of 4-benzylpiperidine carboxamides has been synthesized and evaluated for inhibitory activity on SERT, NET, and DAT. biomolther.org Structure-activity relationship (SAR) studies revealed that specific structural features determine the selectivity and potency for each transporter. For instance, compounds with a two-carbon linker between the piperidine ring and the carboxamide group showed higher potency for DAT inhibition. biomolther.org The nature of aromatic ring substituents also plays a critical role, with diphenyl groups favoring DAT selectivity and biphenyl groups favoring SERT selectivity.

Docking simulations suggest that these piperidine derivatives bind within a pocket formed by transmembrane domains (TM) 1, 3, and 6 of the transporters. biomolther.org Furthermore, research into other novel piperidine derivatives has demonstrated antidepressant-like effects that are reversed by agents that deplete serotonin or catecholamines, indicating that their mechanism of action involves the monoaminergic system. anadolu.edu.tr

Table 2: Structure-Activity Relationship of 4-Benzylpiperidine Carboxamides as Monoamine Transporter Inhibitors

| Structural Feature | Effect on Transporter Inhibition | Reference |

|---|---|---|

| Two-carbon linker | Higher potency for DAT inhibition | biomolther.org |

| Three-carbon linker | Lower potency for DAT inhibition | biomolther.org |

| Diphenyl acetyl substitution | Stronger inhibition of DA reuptake | biomolther.org |

| Biphenyl group | Critical for SERT selectivity | |

| 2-Naphthyl ring | Higher inhibition of NET and SERT | biomolther.org |

Histamine H3 and Sigma-1 Receptor Ligand Interactions

Recent research has focused on the development of dual-target ligands that interact with both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.govnih.gov The piperidine moiety has been identified as a critical structural feature for achieving this dual activity. nih.govacs.org In comparative studies, piperidine-containing compounds show significantly higher affinity for the σ1R while maintaining high affinity for the H3R, whereas analogous compounds with a piperazine (B1678402) core tend to be highly selective for the H3R. acs.orgugr.es

Several piperidine-based derivatives have been identified as high-affinity histamine H3 and σ1 receptor antagonists with negligible interaction at other histamine receptor subtypes. nih.govugr.es Molecular modeling suggests that the protonated piperidine ring forms a key salt bridge interaction within the σ1R binding pocket, which is responsible for the high biological activity. acs.org

G Protein-Coupled Receptor (GPCR) Agonism

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are major targets for drug discovery. nih.govacs.org Piperidine derivatives have been developed as ligands that can act as agonists at various GPCRs. As noted previously, the histamine H3 receptor is a member of the GPCR family. nih.govacs.org Derivatives of immepip, a compound containing a piperidine moiety, have been explored as potent agonists at the H3 receptor. acs.org

The functional activity of these ligands can be finely tuned by modifying the structure. For example, in a series of immepip analogues, the distance between the piperidine and imidazole moieties was found to be a critical determinant of functional agonism at the H3 receptor. acs.org This demonstrates how the piperidine scaffold can be systematically modified to achieve desired pharmacological effects at GPCR targets. The development of biased agonists, which preferentially activate certain downstream signaling pathways of a receptor, represents a growing area of GPCR drug discovery. kau.edu.sa

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

The glucagon-like peptide-1 receptor (GLP-1R), a class B GPCR, is a validated target for the treatment of type 2 diabetes and obesity. acs.org Activation of GLP-1R stimulates insulin secretion, suppresses glucagon release, and reduces body weight. acs.orgnih.gov While peptide-based agonists have been successful, the development of orally bioavailable, small-molecule agonists has been a significant challenge. acs.org

Recently, a series of 5-fluoropyrimidine-based compounds featuring a piperidine ring was identified as potent, orally bioavailable GLP-1R agonists. nih.govresearchgate.net Through a sensitized high-throughput screening campaign and subsequent optimization, the compound danuglipron (PF-06882961) was discovered. nih.govresearchgate.net The optimization process involved modifications to four key structural regions: the piperidine, the benzyl ether, the 5-fluoro-pyrimidine, and the benzimidazole. acs.orgnih.gov The incorporation of a carboxylic acid moiety into the structure was a key step that significantly improved potency, reduced off-target activity, and decreased metabolic clearance. acs.orgresearchgate.net

Anticancer and Cytotoxic Effects

Piperidine and its derivatives are a class of N-heterocycles that have demonstrated a broad range of biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines. nih.govnih.gov Numerous in vitro and in vivo studies have shown that these compounds can induce apoptosis in cancer cells through the activation of several molecular pathways. nih.gov

The cytotoxic potential of highly functionalized piperidines has been evaluated against a panel of human cancer cell lines, including prostate (PC-3), breast (MCF7), and colon (HT29) cancer. nih.govresearchgate.net Several derivatives were found to be particularly active against the PC-3 prostate cancer cell line, with GI50 (concentration for 50% growth inhibition) values in the low microgram per milliliter range. nih.gov It is suggested that the antiproliferative activity against PC-3 cells may be related to the ability of these compounds to neutralize reactive oxygen species (ROS), as these cells are known to have high levels of inherent oxidative stress. nih.gov

In Vitro Cytotoxicity Assessments on Cancer Cell Lines (e.g., A549 Lung Cancer Cells)

The cytotoxic activity of piperidine derivatives has been specifically assessed against the A549 human non-small-cell lung cancer cell line. In one study, D-piperidine-3-carboxylic acid, a derivative of arecoline, was evaluated for its cytotoxic effects using an MTT assay. nih.gov The compound exhibited significant cytotoxicity against A549 cells with an IC50 value of 7.33 ± 0.45 µM. nih.gov For comparison, the standard chemotherapeutic agent doxorubicin showed an IC50 of 5.05 ± 0.13 µM in the same assay. nih.gov

Another prominent natural product containing a piperidine ring, piperine, has also been shown to exert a dose-dependent cytotoxic effect against A549 cells, while showing no effect on normal human lung fibroblasts. nih.gov The mechanism of piperine-induced cytotoxicity in A549 cells involves cell cycle arrest at the G2/M phase and the induction of apoptosis through a p53-dependent mitochondrial signaling pathway. nih.gov

Table 3: In Vitro Cytotoxicity of Piperidine Derivatives Against A549 Lung Cancer Cells

| Compound | Assay | Cytotoxicity (IC50 / GI50) | Reference |

|---|---|---|---|

| D-piperidine-3-carboxylic acid | MTT | 7.33 ± 0.45 µM | nih.gov |

| Piperine | Not specified | Dose-dependent cytotoxicity | nih.gov |

| Doxorubicin (Control) | MTT | 5.05 ± 0.13 µM | nih.gov |

| Staurosporine (Control) | MTT | 10.47 ± 0.64 µM | nih.gov |

Induction of Cellular Senescence

Cellular senescence, a state of irreversible cell-cycle arrest, has emerged as a crucial mechanism in preventing the proliferation of damaged or cancerous cells. Certain derivatives of piperidine have been identified as potent inducers of cellular senescence, highlighting their potential as anticancer agents.

Notably, a class of N-arylpiperidine-3-carboxamide derivatives has been shown to induce a senescence-like phenotype in human melanoma cells. researchgate.netnih.govnih.gov A study focused on these derivatives identified a lead compound that prompted senescence-like changes in A375 human melanoma cells without significant toxicity to normal cells. researchgate.netnih.gov Further optimization of this lead compound led to the discovery of a derivative, compound 54 , which demonstrated marked antimelanoma activity, with an IC50 value of 0.03 μM, and induced senescence-like morphological changes with an EC50 of 0.04 μM in A375 cells. nih.gov This induction of a non-proliferative state in cancer cells presents a promising therapeutic strategy. researchgate.net

Table 1: Senescence-Inducing and Antiproliferative Activities of select N-Arylpiperidine-3-carboxamide Derivatives in A375 Human Melanoma Cells nih.gov

| Compound | Senescence-Inducing Activity (EC50, μM) | Antiproliferative Activity (IC50, μM) |

| 1 | - | - |

| 54 | 0.04 | 0.03 |

EC50: The effective concentration of a compound that induces senescence in 50% of the cell population. IC50: The concentration of a compound that reduces the cell number by 50%. nih.gov

Modulation of Tumor Suppressor Pathways (e.g., p53 and HDM2)

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the human double minute 2 (HDM2) protein. The inhibition of the p53-HDM2 interaction is a key therapeutic strategy for reactivating p53 function in cancers where it is not mutated. Substituted piperidines have been developed as potent inhibitors of this interaction. nih.govnih.govacs.org

Research has led to the discovery of 3,3-disubstituted piperidine derivatives that act as novel p53-HDM2 inhibitors. nih.govnih.govresearchgate.net These compounds bind to the p53-binding pocket of HDM2, thereby preventing the degradation of p53 and restoring its tumor-suppressive functions, which can lead to cell cycle arrest and apoptosis in tumor cells. nih.govresearchgate.net Structural studies have revealed that these piperidine-based inhibitors effectively mimic the interaction of p53 with HDM2, with specific substitutions on the piperidine ring enhancing their binding affinity and potency. nih.gov For instance, the incorporation of an allyl side chain at the 2-position of the piperidine ring was found to drastically improve the binding potency of these inhibitors. nih.gov

Antimicrobial Activities

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. ijnrd.org This has made them an important scaffold in the development of new antimicrobial agents to combat drug-resistant pathogens.

Various piperidine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov One study reported the synthesis of six novel piperidine derivatives and their evaluation against a panel of bacteria. academicjournals.org Among the tested compounds, one derivative (compound 6 ) exhibited the strongest inhibitory activity against several bacterial strains, including Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. academicjournals.org Another study highlighted that newly synthesized sulfonamide derivatives containing a piperidine moiety displayed excellent antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov

Table 2: Antibacterial Activity of a select Piperidine Derivative (Compound 6) academicjournals.org

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/ml) |

| Bacillus subtilis | 0.75 |

| Bacillus cereus | 1.5 |

| Escherichia coli | 1.5 |

| Staphylococcus aureus | 1.5 |

| Pseudomonas aeruginosa | 1.5 |

| Klebsiella pneumoniae | 1.5 |

| Micrococcus luteus | 1.5 |

The piperidine scaffold is also present in compounds with significant antifungal properties. mdpi.com For example, piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have been synthesized and shown to possess good to excellent inhibition effects against various agriculturally important fungi. nih.gov One of these derivatives, compound A13 , exhibited potent in vitro activity against Rhizoctonia solani with an EC50 value of 0.83 μg/mL, which was superior to the positive controls Chlorothalonil and Boscalid. nih.gov Furthermore, some piperidine derivatives have shown varying degrees of inhibition against human fungal pathogens such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net

Table 3: In Vitro Antifungal Activity of select Piperidine-4-carbohydrazide Derivatives nih.gov

| Compound | Fungus | EC50 (μg/mL) |

| A13 | Rhizoctonia solani | 0.83 |

| A41 | Rhizoctonia solani | 0.88 |

| Chlorothalonil (Control) | Rhizoctonia solani | 1.64 |

| Boscalid (Control) | Rhizoctonia solani | 0.96 |

| A13 | Verticillium dahliae | 1.12 |

| A41 | Verticillium dahliae | 3.20 |

| Carbendazim (Control) | Verticillium dahliae | 19.3 |

| Chlorothalonil (Control) | Verticillium dahliae | 11.0 |

Anti-Inflammatory Properties

Piperidine derivatives have been investigated for their potential as anti-inflammatory agents. ijnrd.org For instance, a class of α,β-unsaturated amides known as piperlotines, originally isolated from Piper species, and their synthetic derivatives have demonstrated in vivo anti-inflammatory activity. nih.gov In a study, derivatives 2 and 6 exhibited excellent anti-inflammatory effects in mice, particularly through topical administration in a TPA-induced acute inflammation model. nih.gov The trifluoromethyl derivative 6 was found to be the most potent, with its activity being almost comparable to the standard anti-inflammatory drug indomethacin. nih.gov

Neuromodulatory Effects and Central Nervous System Applications

The piperidine ring is a common structural feature in many centrally acting drugs, and its derivatives have shown a wide range of neuromodulatory effects. nih.govencyclopedia.pub These compounds have been explored for their potential in treating various neurological and neurodegenerative disorders.

Piperidine derivatives have been designed as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov A series of piperidine-3-carbohydrazide-hydrazones were synthesized and shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathophysiology of Alzheimer's disease. nih.gov Compounds 3g and 3j from this series were identified as the most potent inhibitors of AChE and BuChE, respectively. nih.gov

Furthermore, certain piperazine and piperidine derivatives have been identified as dual-acting antagonists of the histamine H3 and sigma-1 receptors, which are involved in neuromodulation and pain signaling. nih.gov This dual activity suggests their potential as novel analgesics for the management of pain. nih.govtandfonline.com The natural alkaloid piperine, which contains a piperidine moiety, and its derivatives have also been studied for their neuropharmacological effects, including the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov

Antioxidant Activity Research

The piperidine scaffold is a key feature in various compounds investigated for their antioxidant properties. Research has shown that the introduction of different substituent groups onto the piperidine ring can significantly influence its ability to scavenge free radicals and inhibit oxidative processes. scispace.comresearchgate.net The antioxidant potential of these derivatives is often evaluated using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Cupric Reducing Antioxidant Capacity (CUPRAC) method. researchgate.netnwmedj.org

One study synthesized six novel piperidine derivatives and evaluated their antioxidant capacity using the DPPH assay. researchgate.net The results indicated that all tested compounds exhibited antioxidant potential, with scavenging capacities greater than 49% at a concentration of 1 mg/ml. researchgate.net Notably, one derivative demonstrated the highest scavenging capacity of 78% at 1000 µg/ml, while another showed the least potential at 49% at the same concentration. researchgate.net For comparison, the standard antioxidant Rutin displayed a 97% scavenging capacity at the same concentration. researchgate.net

Another investigation focused on a synthesized piperidine complex, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride, assessing its antioxidant activity through both DPPH and CUPRAC methods. nwmedj.org While this specific molecule showed limited DPPH radical scavenging activity, the study highlighted that piperidine derivatives, in general, are recognized for their antioxidant properties. nwmedj.org For instance, piperine, a well-known alkaloid derived from Piper nigrum L., contains a piperidine moiety and is noted for its potent ability to inhibit or quench free radicals. nwmedj.org

Further reviews of piperidine-containing compounds have corroborated these findings, classifying derivatives based on their structure, such as N-substituted piperidines, piperidinone oximes, and others, and their corresponding antioxidant profiles. scispace.comresearchgate.net For example, studies on 3, 4, 5-trisubstituted piperidines found that compounds containing a TEMPO moiety and a hydroxy group showed promising antioxidant activity. scispace.com Similarly, N-[4-{(4-piperidin-1-yl) acetamido) benzenesulfonamide was identified as having good scavenging activity in a DPPH assay. scispace.com These studies collectively underscore the versatility of the piperidine nucleus as a scaffold for developing new antioxidant agents. scispace.comresearchgate.net

Table 1: Antioxidant Activity of Selected Piperidine Derivatives

| Compound/Derivative | Assay Used | Concentration | Scavenging Capacity (%) | Source |

|---|---|---|---|---|

| Piperidine Derivative (Compound 8) | DPPH | 1000 µg/ml | 78% | researchgate.net |

| Piperidine Derivative (Compound 6) | DPPH | 1000 µg/ml | 49% | researchgate.net |

| Rutin (Control) | DPPH | 1000 µg/ml | 97% | researchgate.net |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | DPPH, CUPRAC | 15.6-250 µM | Limited DPPH activity | nwmedj.orgresearchgate.net |

Antiviral Activity (e.g., HIV-1, MeV-RdRp, SARS-CoV2)

The piperidine ring is a privileged scaffold in the development of antiviral agents, with derivatives showing inhibitory activity against a range of viruses, including Human Immunodeficiency Virus-1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govacs.orgijhmcr.com

HIV-1

Piperidine derivatives have been successfully developed as potent inhibitors of HIV-1, primarily targeting the reverse transcriptase (RT) enzyme. nih.govnih.gov A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were synthesized and evaluated for their anti-HIV potencies. nih.gov Several of these compounds demonstrated remarkable inhibitory activity in cellular assays. nih.gov Specifically, the derivative FZJ13 was identified as the most notable, with anti-HIV-1 activity comparable to the established drug 3TC (Lamivudine). nih.gov Another class of piperidine-containing compounds, bis(heteroaryl)piperazines (BHAPs), have been identified as broad-spectrum HIV-1 reverse transcriptase inhibitors. nih.gov These (alkylamino)piperidine BHAPs (AAP-BHAPs) showed the ability to inhibit non-nucleoside reverse transcriptase inhibitor (NNRTI) resistant variants of HIV-1. nih.gov Further structural modifications led to the identification of compounds with suitable biological profiles and pharmaceutical properties. nih.gov

SARS-CoV-2

In the context of the COVID-19 pandemic, research has explored piperidine derivatives as potential inhibitors of SARS-CoV-2. acs.orgresearchgate.net Natural amide-like compounds, including piperamides, were computationally tested against key viral and human targets: the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the human angiotensin-converting enzyme 2 (ACE2). acs.org Molecular docking results indicated that dimeric piperamides from Piper species have a high binding affinity and potential antiviral activity against SARS-CoV-2. acs.org Molecular dynamics simulations further suggested that compounds like pipercyclobutanamide B could form a stable complex with Mpro. acs.org Other studies have also investigated heterocyclic compounds, including those with piperidine moieties, as potential dual inhibitors of the viral Mpro and ACE2 receptors, which are crucial for the virus's life cycle. researchgate.net The synthesis of novel pyrimidine thioglycosides, a process which can involve piperidine as a catalyst, has also yielded derivatives with inhibitory activity against SARS-CoV-2. nih.gov

Table 2: Antiviral Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Target Virus | Mechanism/Target | Key Findings | Source |

|---|---|---|---|---|

| FZJ13 (Purine derivative) | HIV-1 | Reverse Transcriptase | Activity comparable to 3TC (Lamivudine) | nih.gov |

| (Alkylamino)piperidine BHAPs | HIV-1 | Reverse Transcriptase | Active against NNRTI-resistant HIV-1 variants | nih.gov |

| Dimeric Piperamides | SARS-CoV-2 | Mpro, RdRp, ACE2 | High binding affinity in molecular docking studies | acs.org |

| Pipercyclobutanamide B | SARS-CoV-2 | Mpro | Forms a stable complex in molecular dynamics simulations | acs.org |

Table of Mentioned Compounds | Compound Name | | :--- | | this compound | | Rutin | | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | | Piperine | | N-[4-{(4-piperidin-1-yl) acetamido) benzenesulfonamide | | FZJ13 | | 3TC (Lamivudine) | | Pipercyclobutanamide B | | | Pipercyclobutanamide B |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Stereochemistry on Biological Potency and Selectivity

The stereochemistry of the piperidine (B6355638) ring is a critical determinant of biological activity. The chiral center at the C3 position in Piperidine-3(R)-carbonitrile means that its enantiomer, Piperidine-3(S)-carbonitrile, can exhibit profoundly different biological effects. The three-dimensional orientation of the nitrile group and other substituents affects how the molecule fits into the binding pocket of a target protein. thieme-connect.comthieme-connect.com

In the development of melanocortin receptor agonists, specific stereochemistry was found to be crucial for high potency. For instance, a series of compounds incorporating a substituted piperidine ring demonstrated that the (1R, 3R) configuration was optimal for activity. Altering this stereochemistry led to a significant loss of potency, highlighting the precise conformational requirements for receptor binding and activation. acs.org

The introduction of a chiral piperidine scaffold can:

Enhance Biological Activity: By ensuring an optimal orientation for interaction with key residues in a binding site.